molecular formula C15H12F2N2O B12618910 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 918330-52-6

6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12618910
CAS No.: 918330-52-6
M. Wt: 274.26 g/mol
InChI Key: ZDMUSARKQGCUJK-UHFFFAOYSA-N
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Description

6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of dihydroisoquinolinones This compound is characterized by the presence of a difluoroanilino group attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 3,4-dihydroisoquinolin-1(2H)-one.

    Coupling Reaction: The key step involves the coupling of 2,4-difluoroaniline with 3,4-dihydroisoquinolin-1(2H)-one under specific reaction conditions. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The difluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Saturated isoquinolinone analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of the target compound.

    3,4-Dihydroisoquinolin-1(2H)-one: The core structure of the target compound.

    Other Dihydroisoquinolinones: Compounds with similar core structures but different substituents.

Uniqueness

6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the difluoroanilino group, which imparts distinct chemical properties and potential biological activities compared to other dihydroisoquinolinones.

Properties

CAS No.

918330-52-6

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

6-(2,4-difluoroanilino)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C15H12F2N2O/c16-10-1-4-14(13(17)8-10)19-11-2-3-12-9(7-11)5-6-18-15(12)20/h1-4,7-8,19H,5-6H2,(H,18,20)

InChI Key

ZDMUSARKQGCUJK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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